molecular formula C10H10F3NOS B15234190 1-Amino-1-[4-(trifluoromethylthio)phenyl]acetone

1-Amino-1-[4-(trifluoromethylthio)phenyl]acetone

Katalognummer: B15234190
Molekulargewicht: 249.25 g/mol
InChI-Schlüssel: NUYPASYGKOGMCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-1-[4-(trifluoromethylthio)phenyl]acetone is a chemical compound known for its unique structure and properties. It is characterized by the presence of an amino group attached to an acetone moiety, with a phenyl ring substituted with a trifluoromethylthio group.

Vorbereitungsmethoden

The synthesis of 1-Amino-1-[4-(trifluoromethylthio)phenyl]acetone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as continuous flow reactors and high-throughput screening.

Analyse Chemischer Reaktionen

1-Amino-1-[4-(trifluoromethylthio)phenyl]acetone undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the reaction type and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Amino-1-[4-(trifluoromethylthio)phenyl]acetone has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 1-Amino-1-[4-(trifluoromethylthio)phenyl]acetone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethylthio group enhances its binding affinity and specificity, while the amino group facilitates interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed effects.

Vergleich Mit ähnlichen Verbindungen

1-Amino-1-[4-(trifluoromethylthio)phenyl]acetone can be compared with similar compounds such as:

    1-Amino-1-[4-(trifluoromethyl)phenyl]acetone: Lacks the thio group, resulting in different chemical properties and reactivity.

    1-Amino-1-[4-(methylthio)phenyl]acetone: Contains a methylthio group instead of trifluoromethylthio, affecting its biological activity and applications.

    1-Amino-1-[4-(chloromethylthio)phenyl]acetone:

The uniqueness of this compound lies in its trifluoromethylthio group, which imparts distinct chemical and biological properties, making it valuable for specific applications.

Eigenschaften

Molekularformel

C10H10F3NOS

Molekulargewicht

249.25 g/mol

IUPAC-Name

1-amino-1-[4-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H10F3NOS/c1-6(15)9(14)7-2-4-8(5-3-7)16-10(11,12)13/h2-5,9H,14H2,1H3

InChI-Schlüssel

NUYPASYGKOGMCN-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(C1=CC=C(C=C1)SC(F)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.